2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine
Description
2β-(1H-Imidazole-1-yl)cyclopentane-1β-amine is a bicyclic compound featuring a cyclopentane backbone substituted with an imidazole ring at the 2β-position and an amine group at the 1β-position. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
(1R,2S)-2-imidazol-1-ylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-7-2-1-3-8(7)11-5-4-10-6-11/h4-8H,1-3,9H2/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDZFHQRNUKXPP-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves using environmentally friendly methods in chemical organic synthesis, such as ionic liquids and N-heterocyclic carbenes.
Chemical Reactions Analysis
Types of Reactions
2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine undergoes various chemical reactions, including:
Oxidation: Conversion to imidazole derivatives.
Reduction: Formation of reduced imidazole compounds.
Substitution: Introduction of different substituents on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, chloro-2-propanone for substitution, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions are substituted imidazoles, which have diverse biological and pharmacological activities .
Scientific Research Applications
2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, and other techniques.
Biology: Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules with anti-cancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, and other properties.
Medicine: Development of various drugs with anti-cancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors.
Industry: Used as ionic liquids and N-heterocyclic carbenes in environmentally friendly chemical organic synthesis.
Mechanism of Action
The mechanism of action of 2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine involves its interaction with molecular targets and pathways. Imidazole derivatives are known to act as enzyme inhibitors, affecting various biological pathways. The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Key Structural Insights:
- Conformational Rigidity : The cyclopentane backbone in the target compound may reduce off-target interactions compared to flexible analogs like ImT or Luliconazole.
- Functional Group Diversity : Unlike Zoledronate’s bisphosphonate group (bone-targeting) or Luliconazole’s dithiolane (enhanced lipophilicity), the amine group in the target compound could improve solubility or enable covalent interactions with biological targets.
Antifungal Activity
- ImT and 4ImBzT : Demonstrated selective activity against Cladosporium cladosporioides (MIC values <10 µg/mL), surpassing the reference drug nystatin. Activity likely stems from thiosemicarbazone-mediated disruption of fungal metalloenzymes.
- Luliconazole : Exhibits broad-spectrum antifungal activity (MIC <0.01 µg/mL for dermatophytes) due to its ketene dithioacetate side chain, which enhances membrane penetration and lanosterol 14α-demethylase inhibition.
- The cyclopentane-amine scaffold might reduce toxicity compared to aromatic thiosemicarbazones.
Anticancer Potential
- Zoledronate : Inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, inducing apoptosis in osteoclasts and tumor cells. Its imidazole group enhances bone mineral affinity.
- Target Compound : The amine group could facilitate interactions with intracellular targets (e.g., kinases or DNA), while the cyclopentane ring may improve bioavailability compared to Zoledronate’s polar bisphosphonate group.
Pharmacokinetic and Toxicity Profiles
- Luliconazole : High lipophilicity enables topical use with minimal systemic absorption.
- Zoledronate : Rapid renal clearance and bone-specific uptake reduce off-target effects.
- Target Compound : Predicted to have moderate solubility (amine group) and enhanced tissue penetration (cyclopentane rigidity), though in vivo stability requires validation.
Biological Activity
2beta-(1H-Imidazole-1-yl)cyclopentane-1beta-amine is a compound of interest in medicinal chemistry due to its structural features that resemble biologically active imidazole derivatives. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N4, featuring a cyclopentane ring substituted with an imidazole moiety. The presence of the imidazole group is significant as it is known for its biological relevance, particularly in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Compounds with imidazole groups are often involved in interactions with various receptors, including histamine and guanylate cyclase receptors. These interactions can modulate signaling pathways related to inflammation and cell proliferation.
- Antiproliferative Effects : Research indicates that imidazole derivatives can exhibit antiproliferative properties against cancer cell lines, suggesting potential use in oncology.
Anticancer Activity
A study assessed the antiproliferative effects of various imidazole derivatives, including those structurally similar to this compound. The results showed promising activity against melanoma and prostate cancer cell lines, with IC50 values indicating effective inhibition of cell growth (Table 1).
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A375 (melanoma) | <10 | Significant inhibition observed |
| This compound | LNCaP (prostate) | <10 | Comparable to standard treatments |
Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of imidazole derivatives. The compound was tested in models of induced colitis, showing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential therapeutic role in inflammatory diseases.
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics. Safety assessments indicate that compounds with similar structures can cause skin irritation but generally have low toxicity profiles when used appropriately.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
